molecular formula C9H9NS2 B1438039 p-(Methylthio)benzyl thiocyanate CAS No. 19927-29-8

p-(Methylthio)benzyl thiocyanate

Cat. No.: B1438039
CAS No.: 19927-29-8
M. Wt: 195.3 g/mol
InChI Key: RFXFJVFAYOHLGM-UHFFFAOYSA-N
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Description

p-(Methylthio)benzyl thiocyanate: is an organic compound with the molecular formula C9H9NS2 . It belongs to the family of thiocyanate compounds, characterized by the presence of a thiocyanate group (R-S-C≡N). This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its unique properties.

Future Directions

Direct thiocyanations of benzylic compounds have been implemented, and this new strategy has broad application prospects . Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules, and many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Therefore, the future directions of p-(Methylthio)benzyl thiocyanate could involve further exploration of its potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for p-(Methylthio)benzyl thiocyanate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-(Methylthio)benzyl thiocyanate can undergo oxidation reactions, where the thiocyanate group is oxidized to form sulfonates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the thiocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Sulfonates, sulfoxides.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted benzyl derivatives.

Properties

IUPAC Name

(4-methylsulfanylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXFJVFAYOHLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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p-(Methylthio)benzyl thiocyanate
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